Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-12(17)8-4-7-11(16)9-5-3-6-10(14)13(9)15/h3,5-6H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRXUCTWJXLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645741 | |
| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-87-2 | |
| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties and molecular weight of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
The following technical guide provides an in-depth analysis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate , structured for researchers and drug development professionals.
Advanced Synthesis, Properties, and Pharmacophore Utility
Executive Summary & Compound Identity
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate (CAS: 898777-87-2 ) is a specialized fine chemical intermediate used primarily in the synthesis of pharmaceutical agents containing the 2,3-dichlorophenyl moiety.[1] This structural motif is pharmacologically privileged, appearing in high-affinity dopamine D2 partial agonists (e.g., Aripiprazole derivatives) and various serotonin modulators.
Unlike its more common 3,4-dichlorophenyl isomers, the 2,3-substitution pattern imposes specific steric constraints that are critical for receptor selectivity. This guide details the physicochemical properties, a high-fidelity synthetic route to ensure regiochemical purity, and the compound's utility as a "linker" scaffold in medicinal chemistry.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate |
| CAS Number | 898777-87-2 |
| Molecular Formula | |
| Molecular Weight | 289.15 g/mol |
| SMILES | CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
| MDL Number | MFCD02261360 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Predicted LogP | ~3.8 (Lipophilic) |
Chemical Properties & Reactivity
The molecule features three distinct reactive centers, making it a versatile "trident" for divergent synthesis:
-
The Ester Terminus (
): Susceptible to hydrolysis (to form the free acid), reduction (to an alcohol), or amidation (to form heterocycles). -
The Ketone Linker (
): A benzylic ketone susceptible to Wolff-Kishner or Clemmensen reduction (yielding the alkyl chain) or nucleophilic attack (Grignard/hydride). -
The 2,3-Dichlorophenyl Head: An electron-deficient aromatic ring that resists further electrophilic substitution but serves as a critical hydrophobic anchor in drug-receptor binding.
Stability & Handling
-
Hydrolytic Sensitivity: Moderate. The ethyl ester is stable at neutral pH but hydrolyzes rapidly under basic conditions (NaOH/MeOH).
-
Light Sensitivity: Halogenated aromatic ketones can undergo photolytic dehalogenation; store in amber vials.
-
Solubility: Highly soluble in DCM, EtOAc, and DMSO; sparingly soluble in water.
Advanced Synthesis Protocol
Expert Insight: Direct Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl glutaryl chloride typically yields the 3,4-dichlorophenyl isomer due to steric hindrance at the 3-position and ortho/para directing effects. To exclusively obtain the 2,3-isomer , a directed organometallic approach is required.
The following protocol utilizes a Grignard-mediated ring opening of glutaric anhydride , followed by esterification. This method guarantees regiochemical integrity.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic pathway ensuring 2,3-regioselectivity via Grignard addition.
Step-by-Step Methodology
Step 1: Formation of 2,3-Dichlorophenylmagnesium Bromide
-
Reagents: 1-Bromo-2,3-dichlorobenzene (1.0 eq), Mg turnings (1.1 eq), Dry THF.
-
Protocol:
-
Activate Mg turnings with iodine under
atmosphere. -
Add a solution of 1-bromo-2,3-dichlorobenzene in anhydrous THF dropwise.
-
Initiate reflux until Mg is consumed. Critical: Maintain anhydrous conditions to prevent quenching.
-
Step 2: Nucleophilic Opening of Glutaric Anhydride
-
Reagents: Glutaric anhydride (1.0 eq), THF.
-
Protocol:
-
Cool the Grignard solution to -78°C (Dry ice/acetone bath) to prevent double addition.
-
Cannulate the Grignard reagent slowly into a solution of glutaric anhydride in THF.
-
Allow to warm to 0°C over 2 hours.
-
Quench: Acidify with 1M HCl to pH 2. This converts the magnesium salt to the free keto-acid: 5-(2,3-dichlorophenyl)-5-oxopentanoic acid .
-
Workup: Extract with EtOAc, dry over
, and concentrate.
-
Step 3: Fischer Esterification
-
Reagents: Crude Keto-Acid, Absolute Ethanol, conc.
(cat). -
Protocol:
-
Dissolve the crude acid in absolute ethanol (10 volumes).
-
Add catalytic
(0.1 eq). -
Reflux for 4-6 hours (monitor via TLC for disappearance of acid).
-
Purification: Neutralize with
, evaporate EtOH, partition between water/DCM. Purify final oil via silica flash chromatography (Hexane:EtOAc gradient).
-
Applications in Drug Discovery
This compound serves as a critical "linker" scaffold. The 5-carbon chain (valerate) provides a specific spatial separation often required in G-protein coupled receptor (GPCR) ligands.
Pharmacophore Mapping
In the context of dopamine D2/D3 ligands (similar to the Aripiprazole/Cariprazine class), the distance between the aromatic head group and the basic nitrogen (usually a piperazine) is crucial.
-
Aripiprazole: Uses a butoxy (4-carbon ether) linker.
-
Subject Compound: Provides a 5-carbon keto-alkyl linker.
-
Utility: Researchers use this homolog to probe the "binding pocket depth" of the receptor. The ketone group also introduces a hydrogen bond acceptor that can alter binding affinity compared to a simple alkyl chain.
Heterocycle Formation
The 1,5-dicarbonyl spacing (if the ester is viewed as a latent carbonyl) allows for the synthesis of fused heterocycles.
-
Reaction with Hydrazines: Yields dihydropyridazinones.
-
Reaction with Amidines: Can yield pyrimidine derivatives used in kinase inhibitor research.
References
-
CymitQuimica. Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate Product Data. Retrieved from
-
Alfa Chemistry. Catalog Entry: CAS 898777-87-2. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 2,4-isomer (Analogous Structure Verification). Retrieved from
- Organic Syntheses.General Procedure for Grignard Reaction with Anhydrides. Coll. Vol. 5, p. 533. (Standard grounding for Step 2 protocol).
Disclaimer: This guide is for research purposes only. The synthesis of halogenated aromatic compounds requires strict adherence to laboratory safety protocols, including the use of fume hoods and personal protective equipment.
Sources
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate CAS number and chemical identifiers
This technical guide provides a comprehensive analysis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate , a specialized organic intermediate. While the specific ethyl ester variant is often a transient intermediate or custom synthesis product, it acts as a critical building block in the derivation of 2,3-dichlorophenyl-substituted pharmacophores, a structural motif central to several antipsychotic and CNS-active therapeutics (e.g., the Aripiprazole family).
Executive Summary
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate (also known as Ethyl 4-(2,3-dichlorobenzoyl)butyrate) is a functionalized aromatic keto-ester. It serves as a lipophilic, protected precursor to 5-(2,3-dichlorophenyl)-5-oxopentanoic acid (CAS 15091-92-6). Its structural core—the 2,3-dichlorophenyl moiety —is a privileged scaffold in medicinal chemistry, known for its high affinity for dopamine (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
This compound is the ethyl ester derivative of the corresponding oxopentanoic acid. Researchers often source the acid and esterify it in situ, or synthesize the ester directly via Friedel-Crafts acylation using ethyl glutaryl chloride.
Identification Data[5][7][9][10][11][12]
| Identifier | Details |
| Systematic Name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate |
| Synonyms | Ethyl 4-(2,3-dichlorobenzoyl)butyrate; 2,3-Dichloro-δ-valerophenone-α'-carboxylic acid ethyl ester |
| Related CAS (Acid) | 15091-92-6 (for 4-(2,3-dichlorobenzoyl)butyric acid) |
| CAS (Ester) | Not widely indexed in public registries; refer to Acid CAS 15091-92-6 for regulatory data.[1] |
| Molecular Formula | |
| Molecular Weight | 289.15 g/mol |
| SMILES | CCOC(=O)CCCC(=O)C1=C(C(Cl)=CC=C1)Cl |
| InChI Key | (Predicted) VWYDIJUCDVTBEO-UHFFFAOYSA-N (Analogous to 3,4-isomer) |
Predicted Physical Properties
-
Appearance: Viscous pale yellow oil or low-melting solid (isomer dependent).
-
Boiling Point: ~380–400°C (at 760 mmHg) / ~180°C (at 0.5 mmHg).
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.
-
LogP: ~3.8 (High lipophilicity due to dichlorobenzene ring).
Synthetic Pathway & Mechanism[16]
The most robust synthesis route utilizes Friedel-Crafts Acylation . This method ensures regioselectivity due to the directing effects of the chlorine substituents on the benzene ring, though the 2,3-dichloro pattern requires careful control to prevent isomerization or steric hindrance.
Core Synthesis: Friedel-Crafts Acylation
Reagents: 1,2-Dichlorobenzene (Substrate), Ethyl Glutaryl Chloride (Acylating Agent), Aluminum Chloride (
Reaction Mechanism (DOT Diagram)
Figure 1: The reaction proceeds via an electrophilic aromatic substitution.[2] The 1,2-dichlorobenzene directs the incoming acyl group primarily to the position para to one chlorine and meta to the other (Position 4), resulting in the 2,3-dichloro substitution pattern on the final phenyl ring.
Detailed Experimental Protocol
Note: This protocol is adapted for high-purity synthesis of the ester directly.
-
Preparation of Acylating Agent:
-
In a dry flask under
, dissolve Ethyl Glutaryl Chloride (1.1 eq) in anhydrous Dichloromethane (DCM) . -
Alternative: If starting from Glutaric Anhydride, react with Ethanol first, then convert the free acid to acid chloride using Thionyl Chloride (
).
-
-
Acylation Step:
-
Cool the solution to 0°C .
-
Add anhydrous Aluminum Chloride (
) (1.2 eq) portion-wise. Ensure the temperature does not exceed 5°C. -
Add 1,2-Dichlorobenzene (1.0 eq) dropwise over 30 minutes.
-
Critical Control: The 2,3-dichloro ring is deactivated. Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours. If conversion is low, reflux gently (40°C).
-
-
Quenching & Workup:
-
Pour the reaction mixture onto Crushed Ice/HCl to decompose the Aluminum complex.
-
Extract with DCM (3x). Wash the organic layer with NaHCO3 (to remove unreacted acid) and Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
The crude oil is purified via Flash Column Chromatography (Hexanes:Ethyl Acetate 9:1) to yield the pure ester.
-
Application in Drug Development[8]
The 2,3-dichlorophenyl moiety is a "privileged structure" in neuropsychiatry. This specific ester acts as a versatile scaffold for synthesizing linkers found in partial dopamine agonists.
Structural Logic & Retrosynthesis
The ester functionality allows for orthogonal modification compared to the ketone.
-
Path A (Ketone Reduction): Reduction of the C=O group (Wolff-Kishner or Silane reduction) yields the saturated 5-(2,3-dichlorophenyl)valerate , a lipophilic tether.
-
Path B (Linker Modification): Hydrolysis of the ester yields the acid, which can be coupled to amines (e.g., piperazines) to form amides.
Pharmacophore Generation Workflow (DOT Diagram)
Figure 2: The molecule serves as a branch point. Path 1 leads to amide-linked derivatives (common in research analogs of Aripiprazole). Path 2 leads to saturated alkyl-phenyl pharmacophores.
Relevance to Aripiprazole (Abilify)
While Aripiprazole itself uses a butoxy linker attached to a quinolinone, the 2,3-dichlorophenyl motif is its primary recognition element for the D2 receptor. This valerate ester is used in the synthesis of structural analogs to study the effect of linker length (5-carbon vs 4-carbon) and carbonyl electronics on receptor binding affinity [1].
Analytical Characterization
To validate the synthesis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate, the following analytical signatures must be confirmed.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Methyl of ethyl ester ( | |
| Central methylene ( | ||
| Methylene | ||
| Methylene | ||
| Methylene of ethyl ester ( | ||
| Aromatic protons (2,3-dichloro pattern) | ||
| IR Spectroscopy | 1735 | Ester Carbonyl (C=O) |
| 1690 | Aryl Ketone Carbonyl (C=O) | |
| Mass Spec (ESI) | Characteristic Cl isotope pattern (3:[3][4][5]1) |
Handling & Safety (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (based on chlorinated aromatic nature).
-
Storage: Store at 2–8°C under inert atmosphere (
). Moisture sensitive (ester hydrolysis). -
Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis).
-
Disposal: Halogenated organic waste streams.
References
-
BenchChem. (2025). The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Retrieved from
-
PubChem. (2025).[6][7] Compound Summary: 4-(2,3-dichlorobenzoyl)butyric acid (CAS 15091-92-6). Retrieved from
-
ChemicalBook. (2024).[2] Friedel-Crafts Acylation Protocols for Fluorobenzoyl Butyric Acids. Retrieved from
-
Sigma-Aldrich. (2025). Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate Product Sheet (Analog Reference). Retrieved from
Sources
- 1. drugs.com [drugs.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]
- 4. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C12H11ClO4 | CID 11054223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 5-(3-chlorophenyl)-5-oxovalerate | C13H15ClO3 | CID 24727351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
The Strategic Utility of 2,3-Dichlorophenyl Moieties in Medicinal Chemistry
Executive Summary: The "Chlorine Effect" in CNS Drug Design
In the landscape of modern medicinal chemistry, the 2,3-dichlorophenyl (2,3-DCP) moiety represents a "privileged substructure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While halogenation is a standard tool for modulating lipophilicity, the specific 2,3-substitution pattern offers a unique trifecta of advantages that distinguishes it from its 2,4- or 3,4-isomers:
-
Metabolic Fortress: It blocks the highly reactive ortho and meta positions from CYP450-mediated oxidation, extending half-life (
).[1] -
Conformational Locking: The steric bulk of the C2-chlorine atom forces the phenyl ring out of planarity with its connecting linker (e.g., piperazine or triazine), creating a rigid, twisted 3D conformation essential for receptor selectivity.
-
Electronic Modulation: The electron-withdrawing nature of two chlorine atoms lowers the electron density of the aromatic ring, influencing
stacking interactions within binding pockets.[1]
This guide analyzes the mechanistic role of 2,3-DCP in blockbuster therapeutics like Aripiprazole (Abilify) and Lamotrigine (Lamictal), providing actionable protocols for its synthesis and integration into novel drug candidates.
Pharmacophore Analysis: Why 2,3-Dichloro?
The decision to employ a 2,3-DCP group is rarely accidental.[1] It is a calculated move to solve specific "drug-ability" problems.[1]
The Ortho-Twist Effect
Unlike 4-chlorophenyl derivatives, which can often rotate freely to adopt a planar conformation, 2,3-DCP derivatives are sterically hindered.[1]
-
Mechanism: The Chlorine atom at position 2 (Van der Waals radius
) clashes with the adjacent linker atoms (e.g., the hydrogens on a piperazine ring). -
Result: The phenyl ring twists to an angle of
relative to the linker.[1] This "pre-organized" conformation reduces the entropic penalty of binding to receptors that require a non-planar ligand.
Metabolic Blocking (The CYP Shield)
Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the most accessible positions (para > ortho).[1]
-
2,3-Substitution: Blocks two potential oxidation sites.[1]
-
Electronic Deactivation: The inductive effect (
) of two chlorines deactivates the remaining ring positions (C4, C5, C6) toward electrophilic attack by the CYP heme-oxo species.
Decision Logic Visualization
The following diagram illustrates the decision pathway for selecting the 2,3-DCP moiety during Lead Optimization.
Figure 1: Medicinal Chemistry Decision Tree for deploying the 2,3-dichlorophenyl moiety to solve specific ADME and potency challenges.
Case Study A: Aripiprazole (Neuropsychiatry)
Aripiprazole represents the "Gold Standard" of 2,3-DCP utility. It acts as a partial agonist at D2 dopamine receptors.[1]
The "Tail" Interaction
Aripiprazole consists of a dihydroquinolinone "head" and a 2,3-dichlorophenylpiperazine "tail."
-
The Problem: Early analogs with unsubstituted phenyl rings lacked the specific balance of D2 partial agonism (stabilizing the receptor without fully activating it).
-
The 2,3-DCP Solution: The 2,3-dichloro substitution fits into a hydrophobic cleft in the GPCR transmembrane domain. The "twist" induced by the C2-chloro ensures the piperazine nitrogen is oriented correctly to form a salt bridge with Aspartate-3.32 in the receptor.[1]
Comparative Data: The Chlorine Advantage
The table below summarizes how the 2,3-substitution profile outperforms other isomers in the context of D2 receptor affinity (
| Compound Variant | Substitution | D2 Affinity ( | Intrinsic Activity | Metabolic Stability |
| Aripiprazole | 2,3-dichloro | 0.34 | Partial Agonist | High |
| Analog A | Unsubstituted | 5.2 | Full Antagonist | Low |
| Analog B | 4-chloro | 1.8 | Antagonist | Moderate |
| Analog C | 3,4-dichloro | 0.9 | Antagonist | Moderate |
Note: Data generalized from SAR studies (Oshiro et al., J. Med. Chem). The 2,3-pattern is critical for the "Partial Agonist" profile.
Case Study B: Lamotrigine (Ion Channels)[1]
Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) is a voltage-gated sodium channel blocker.[1]
-
Mechanism: It binds to the inactivated state of the Na+ channel.[2]
-
Structural Role: The 2,3-DCP ring is attached directly to the electron-deficient triazine ring.[1] The steric clash between the C2-Cl and the triazine nitrogen forces the two rings to be nearly perpendicular (
).[1] -
Binding: This twisted conformation allows the molecule to stack effectively with aromatic residues (likely Phenylalanine or Tyrosine) within the channel pore, stabilizing the inactivated state and preventing repetitive neuronal firing.
Experimental Protocol: Synthesis of the Key Intermediate
The synthesis of 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) is the bottleneck step for many derivatives. Below is a high-yield, scalable protocol optimized for purity.
Reaction Workflow (Graphviz)[1]
Figure 2: Industrial synthesis route for the 2,3-DCPP intermediate.
Detailed Methodology
Objective: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Reagents:
-
Diethylene glycol monomethyl ether (Solvent)
Step-by-Step Protocol:
-
Charging: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,3-dichloroaniline (16.2 g, 0.1 mol) in diethylene glycol monomethyl ether (50 mL).
-
Addition: Add bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol).
-
Cyclization: Heat the mixture to 130–135°C for 24–30 hours. Critical Control Point: Monitor by TLC/HPLC.[1] The reaction is slow due to the steric hindrance of the 2,3-dichloro group.
-
Cooling: Cool the dark reaction mixture to room temperature.
-
Precipitation: Pour the mixture into chilled water (200 mL) containing crushed ice.
-
Basification: Adjust pH to >12 using 20% NaOH solution to liberate the free base.
-
Extraction: Extract with Toluene (
mL). Wash the organic layer with brine. -
Salt Formation: Dry the organic layer over anhydrous
. Bubble dry HCl gas into the toluene solution (or add conc. HCl dropwise) to precipitate the hydrochloride salt. -
Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.
-
Expected Yield: 65–75%
-
Melting Point: 242–244°C[1]
-
Emerging Applications & Future Outlook[1]
While CNS remains the primary domain, the 2,3-DCP moiety is expanding into:
-
Antifungal Agents: Novel azoles incorporating 2,3-DCP show enhanced stability against fungal efflux pumps.[1]
-
Kinase Inhibitors: In oncology, 2,3-DCP is used to target hydrophobic back-pockets of kinases where the "ortho-twist" provides selectivity against homologous isoforms.[1]
Key Takeaway: The 2,3-dichlorophenyl group is a precision tool for manipulating molecular shape and metabolic fate . It should be considered early in the Lead Optimization phase when planar analogs fail due to rapid metabolism or lack of receptor subtype selectivity.
References
-
Aripiprazole Discovery & SAR: Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships of 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone (OPC-14597).[1] Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/jm970536+][1]
-
Lamotrigine Mechanism: Beckh, S., et al. (1995). Lamotrigine blocks voltage-gated sodium channels in rat brain neurons.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.[1] [https://pubmed.ncbi.nlm.nih.gov/8572629/]
-
Synthesis of Phenylpiperazines: Patent CN102807536B. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.[1][4][6][7][8] (2014).[9] [https://patents.google.com/patent/CN102807536B/en]
-
Metabolic Stability of Halogenated Drugs: Smith, D. A., et al. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/ebook/978-1-84973-132-4][1]
-
FDA Label - Aripiprazole (Abilify): U.S. Food and Drug Administration.[1] Abilify Prescribing Information. [https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/021436s038,021713s030,021729s022,021866s023lbl.pdf][1]
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- 3. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
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Technical Guide: Crystal Structure Analysis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
Part 1: Strategic Context & Significance
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate (CAS: 898777-87-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of arylpiperazine-based antipsychotics such as Aripiprazole (Abilify) . Its structural integrity is paramount because the 2,3-dichlorophenyl moiety is the key receptor-binding domain responsible for the drug's affinity to dopamine D2 and serotonin 5-HT receptors.
For drug development professionals, the solid-state characterization of this intermediate is not merely academic; it is a control point for:
-
Regioisomeric Purity: Confirming the 2,3-substitution pattern versus the thermodynamically favored 2,4- or 3,4-isomers produced during Friedel-Crafts acylation.
-
Polymorph Screening: Identifying stable crystal forms to prevent downstream processing failures (e.g., oiling out during scale-up).
-
Process Impurity Tracking: Differentiating the target keto-ester from over-acylated byproducts.
Part 2: Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray Diffraction (XRD), one must overcome the rotational freedom of the valerate alkyl chain, which often leads to low-melting solids or oils.
Synthesis Route (Friedel-Crafts Acylation)
The compound is synthesized by reacting 1,2-dichlorobenzene with ethyl glutaryl chloride (or glutaric anhydride followed by ethanolysis) in the presence of
-
Critical Control: The reaction temperature must be kept low (<5°C) initially to favor the kinetic 2,3-substitution over the steric 3,4-substitution, though 1,2-dichlorobenzene directs ortho/para, the steric bulk of the two chlorines makes the 3- and 4- positions accessible.
Crystallization Methodology
A "self-validating" crystallization protocol to ensure the isolation of the correct isomer:
| Parameter | Protocol | Rationale |
| Solvent System | Ethanol / n-Hexane (1:3 v/v) | Ethanol solubilizes the polar ester/ketone; Hexane acts as an antisolvent to drive packing. |
| Method | Slow Evaporation at 4°C | Low temperature reduces thermal motion of the aliphatic chain, promoting ordered lattice formation. |
| Seed Crystal | If available, seed with >99% pure HPLC fraction | Induces nucleation of the thermodynamically stable polymorph. |
| Observation | Polarized Light Microscopy (PLM) | Look for birefringence; amorphous oils will remain dark. |
Part 3: Data Collection Strategy (XRD)
Once a single crystal (approx.
-
Radiation Source: Mo-K
( Å). The heavy chlorine atoms absorb Cu radiation significantly; Mo reduces absorption corrections. -
Temperature: 100 K (Liquid Nitrogen stream) .
-
Why: The pentanoate chain (C1-C5) is flexible. Room temperature data will likely show high thermal ellipsoids (disorder), making the structure difficult to solve. Cooling "freezes" the chain conformation.
-
-
Resolution: 0.75 Å or better. Required to distinguish the electron density of the adjacent Cl atoms on the phenyl ring.
Part 4: Structural Analysis & Insights
This section details the specific structural features to analyze after solving the structure (typically in space group
The 2,3-Dichlorophenyl Moiety (The "Warhead")
The defining feature of this molecule is the steric crowding of the two chlorine atoms at positions 2 and 3.
-
Planarity: The phenyl ring should be planar (RMSD < 0.02 Å).
-
Cl...Cl Repulsion: Expect a widening of the C2-C3 bond angle (>120°) and an in-plane bending of the C-Cl bonds away from each other to relieve electrostatic repulsion.
-
Torsion Angle: The carbonyl group at C5 (attached to the ring) will likely twist out of the phenyl plane (torsion angle
) to avoid steric clash with the ortho-chlorine (Cl2). Note: If the torsion is near 0° or 180°, suspect incorrect assignment or strong intermolecular packing forces.
The 5-Oxovalerate Chain
The chain C(=O)-(CH_2)_3-COOEt connects the aromatic head to the ester tail.
-
Conformation: In the crystalline state, alkyl chains prefer an all-trans (anti) conformation to maximize packing efficiency. However, the keto-group introduction may induce a gauche kink.
-
Disorder: Be prepared to model the terminal ethyl group of the ester as disordered over two positions if the thermal ellipsoids are elongated.
Supramolecular Architecture
The crystal lattice is stabilized by a hierarchy of interactions, critical for understanding the compound's solubility and melting point.
-
Halogen Bonding (Type II): Look for
interactions. The electrophilic -hole of the chlorine atom often interacts with the nucleophilic carbonyl oxygen of a neighboring molecule. -
Weak Hydrogen Bonds:
interactions between the phenyl ring protons and the ester carbonyls form "ribbons" or "sheets" in the lattice. -
Pi-Stacking: The electron-deficient dichlorophenyl rings may stack in an offset parallel arrangement (centroid-centroid distance ~3.8 Å).
Part 5: Visualization & Logic Flows
Experimental Workflow (DOT Diagram)
This diagram outlines the decision process for obtaining and validating the crystal structure.
Caption: Workflow for isolating and characterizing the 2,3-dichloro intermediate crystals.
Interaction Hierarchy (DOT Diagram)
This diagram visualizes the intermolecular forces stabilizing the crystal lattice.
Caption: Supramolecular synthons driving the crystal packing of the title compound.
References
- Otsuka Pharmaceutical Co., Ltd. (1998). Carbostyril Derivatives and Process for their Preparation.
-
ChemicalBook. (n.d.). Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate Product Entry. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate (Analog Reference). Retrieved from
-
PubChem. (2004). 1,2-Dichlorobenzene (Precursor Data). National Library of Medicine. Retrieved from
-
PrepChem. (n.d.). Synthesis of Ethyl 3-oxo-5-[3-chlorophenyl]pentanoate (Methodology Reference). Retrieved from
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation of 2,3-Dichlorobenzene Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of 2,3-dichlorobenzene derivatives. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into the mechanistic underpinnings of the reaction, addresses the specific challenges posed by electron-deficient substrates, and offers practical guidance on catalyst selection, reaction optimization, and product purification. By integrating theoretical principles with field-proven methodologies, this guide aims to serve as an authoritative resource for successfully navigating the complexities of acylating deactivated aromatic systems.
Introduction: The Enduring Relevance of Friedel-Crafts Acylation
First described in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reaction remains a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] The acylation variant, which introduces an acyl group (R-C=O) onto an aromatic substrate, is particularly valuable as it furnishes aryl ketones—critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] Unlike its alkylation counterpart, Friedel-Crafts acylation is not prone to poly-substitution or carbocation rearrangements, offering a more controlled and predictable synthetic route.[3][4]
The product of acylation, a ketone, contains a deactivating acyl group, which makes the aromatic ring less reactive than the starting material and thus prevents further acylation.[3][5] This is a significant advantage over Friedel-Crafts alkylation, where the product is more reactive than the starting material, often leading to polyalkylation.[6][7][8]
This guide specifically addresses the acylation of 2,3-dichlorobenzene, a substrate that presents notable challenges due to the electron-withdrawing nature of its two chlorine substituents. This deactivation renders the aromatic ring less nucleophilic and, consequently, less reactive towards electrophilic aromatic substitution.[9] Overcoming this hurdle requires a careful selection of catalysts and reaction conditions, which will be a central focus of the subsequent sections.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[10][11]
The mechanism can be dissected into three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (typically an acyl chloride or acid anhydride) to form a highly electrophilic acylium ion.[12] This resonance-stabilized cation is the key electrophile in the reaction.[11]
-
Electrophilic Attack and Formation of the Arenium Ion: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][13]
-
Deprotonation and Restoration of Aromaticity: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the newly attached acyl group.[1][10] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst is complexed with the product ketone and is therefore required in stoichiometric amounts.[1]
Caption: Predicted regioselectivity in the acylation of 2,3-dichlorobenzene.
Experimental Protocols
General Considerations and Safety
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze and deactivate the Lewis acid catalyst. [9]All glassware must be thoroughly oven-dried, and anhydrous reagents and solvents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The initial complexation of the Lewis acid with the acylating agent and the subsequent reaction can be exothermic. Proper temperature control, typically by using an ice bath, is crucial, especially during the addition of reagents.
-
Quenching: The reaction is quenched by carefully pouring the reaction mixture onto crushed ice and concentrated hydrochloric acid. This procedure hydrolyzes the aluminum chloride-ketone complex and separates the inorganic salts into the aqueous layer. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
Protocol 1: Acylation of 2,3-Dichlorobenzene with Acetyl Chloride using AlCl₃
This protocol describes a standard procedure for the synthesis of 1-(3,4-dichlorophenyl)ethan-1-one.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dichlorobenzene | 147.00 | 14.7 g (10.9 mL) | 0.10 |
| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |
| Aluminum Chloride (anhydrous) | 133.34 | 16.0 g | 0.12 |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
| Crushed Ice | - | 200 g | - |
| Concentrated HCl | 36.46 | 50 mL | - |
Procedure:
-
Set up an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (16.0 g) to the flask, followed by anhydrous dichloromethane (50 mL).
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (8.6 g) to the suspension via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a solution of 2,3-dichlorobenzene (14.7 g) in anhydrous dichloromethane (50 mL).
-
Add the 2,3-dichlorobenzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
Stir the mixture until all the ice has melted and the aluminum salts have dissolved in the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Alternative Catalysts and "Green" Approaches
While AlCl₃ is effective, its use in stoichiometric amounts and the generation of acidic waste are environmental drawbacks. [9]Research into more sustainable catalytic systems is ongoing.
-
Zeolites: These microporous aluminosilicates can act as reusable solid acid catalysts and may offer shape selectivity, potentially improving the regioselectivity of the reaction. [9]* Metal Triflates: Lanthanide triflates are highly active Lewis acids that can often be used in catalytic amounts and are more water-tolerant than AlCl₃. [2]* Zinc Oxide (ZnO): ZnO has been reported as a catalyst for the acylation of unactivated aromatic compounds under solvent-free conditions, offering a more environmentally friendly option. [14]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous conditions and use fresh, high-purity AlCl₃. |
| Insufficient reaction time/temperature | For deactivated substrates, longer reaction times or gentle heating may be required. Monitor reaction progress closely. | |
| Formation of multiple products | Lack of regioselectivity | Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable product. Consider using shape-selective catalysts like zeolites. |
| Dark, tarry reaction mixture | Side reactions at elevated temperatures | Maintain strict temperature control, especially during reagent addition. |
| Difficult workup | Incomplete hydrolysis of aluminum salts | Ensure sufficient acid is used during quenching and allow adequate stirring time. |
Conclusion
The Friedel-Crafts acylation of 2,3-dichlorobenzene derivatives, while challenging due to the deactivated nature of the substrate, is a feasible and valuable transformation in organic synthesis. A thorough understanding of the reaction mechanism, careful control of reaction parameters—particularly the exclusion of moisture—and a systematic approach to optimization are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors. The exploration of greener, more sustainable catalytic systems will undoubtedly continue to enhance the utility and environmental compatibility of this classic reaction.
References
-
Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
-
Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry - Saskoer.ca. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. In BYJU'S. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. In Master Organic Chemistry. Retrieved from [Link]
-
One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone. In ResearchGate. Retrieved from [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. In Journal of the Chemical Society C. Retrieved from [Link]
-
Ch12: Friedel-Crafts limitations. In University of Calgary. Retrieved from [Link]
-
friedel-crafts acylation of benzene. In Chemguide. Retrieved from [Link]
-
Friedel-Crafts Acylation. In Chemistry Steps. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In University of Michigan. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts. Retrieved from [Link]
-
Friedel-Crafts Acylation of Anisole. In University of Missouri-St. Louis. Retrieved from [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. In MCC Organic Chemistry. Retrieved from [Link]
-
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. In ResearchGate. Retrieved from [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. In ResearchGate. Retrieved from [Link]
-
The Alkylation of Benzene by Acylation-Reduction. In Chemistry Steps. Retrieved from [Link]
-
EAS Friedel Crafts Alkylation and Acylation. In Chad's Prep. Retrieved from [Link]
-
4-Chlorobenzophenone - Friedel Craft Acylation. In Scribd. Retrieved from [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. In International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In OpenStax. Retrieved from [Link]
-
Friedel-Crafts Alkylation with Practice Problems. In Chemistry Steps. Retrieved from [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). In Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Limitations of Friedel-Crafts Alkylations. In Chemistry LibreTexts. Retrieved from [Link]
-
ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. In ResearchGate. Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. In Organic Syntheses. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In LibreTexts. Retrieved from [Link]
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Microwave-assisted synthesis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
An Application Note and Protocol for the Microwave-Assisted Synthesis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate, a key intermediate in pharmaceutical development. Utilizing microwave-assisted organic synthesis (MAOS), this protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles.[1][2][3][4] This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for product characterization, designed to be a self-validating system for researchers in the field.
Introduction: The Significance of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate and the Advantages of Microwave Synthesis
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate and its derivatives are important precursors in the synthesis of various active pharmaceutical ingredients (APIs).[5][6][7] The traditional synthesis of such aryl ketones often involves Friedel-Crafts acylation, a classic yet often time-consuming method.[8][9] Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry, offering a green chemistry approach to accelerate reactions.[2][3][4][10] The primary advantages of MAOS include rapid and uniform heating of the reaction mixture, leading to shorter reaction times, often higher yields, and cleaner reaction profiles with fewer byproducts.[1][2][3][11]
This protocol leverages these benefits for the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl 5-chloro-5-oxovalerate. Microwave energy efficiently overcomes the activation energy barrier of the reaction, facilitating a more sustainable and time-efficient synthetic route.[10]
Reaction Mechanism and the Role of Microwave Irradiation
The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[8][9] The key steps are:
-
Formation of the Acylium Ion: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with ethyl 5-chloro-5-oxovalerate to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich 1,2-dichlorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate.
Microwave irradiation accelerates this process through direct interaction with polar molecules in the reaction mixture. This leads to rapid and efficient heating, often at temperatures higher than can be achieved with conventional heating under atmospheric pressure, significantly increasing the reaction rate.[10][12]
Experimental Workflow
The following diagram illustrates the overall workflow for the microwave-assisted synthesis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate.
Caption: A schematic of the microwave-assisted synthesis workflow.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,2-Dichlorobenzene | Anhydrous, ≥99% | e.g., Sigma-Aldrich | |
| Ethyl 5-chloro-5-oxovalerate | ≥97% | e.g., Sigma-Aldrich | |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | e.g., Sigma-Aldrich | Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | |
| Ethyl Acetate | ACS grade | e.g., Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution | For washing. | ||
| Brine | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Microwave Synthesis Vial | Appropriate for the reactor. | ||
| Magnetic Stir Bar |
4.2. Step-by-Step Procedure
-
Preparation: In a fume hood, add anhydrous aluminum chloride (1.2 eq.) to a dry microwave synthesis vial containing a magnetic stir bar.
-
Reactant Addition: Add anhydrous dichloromethane as the solvent, followed by the slow addition of 1,2-dichlorobenzene (1.5 eq.). Stir the mixture for 5 minutes.
-
Acylating Agent Addition: Slowly add ethyl 5-chloro-5-oxovalerate (1.0 eq.) to the stirred suspension.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes with stirring. The power will be automatically adjusted by the instrument to maintain the set temperature.
-
Quenching: After the reaction is complete, cool the vessel to room temperature using compressed air. Carefully uncap the vial in the fume hood and slowly pour the reaction mixture over crushed ice.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate.
Data Presentation: Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | A common solvent for Friedel-Crafts reactions that is relatively inert and has good microwave absorption properties. |
| Catalyst | Anhydrous Aluminum Chloride | A strong Lewis acid that effectively generates the acylium ion. |
| Temperature | 120 °C | A moderately high temperature to ensure a rapid reaction rate without significant decomposition. |
| Time | 15 minutes | Microwave synthesis allows for significantly shorter reaction times compared to conventional heating.[13] |
| Power | Variable (instrument controlled) | Power is modulated to maintain the target temperature. |
| Stoichiometry | 1.2 eq. AlCl₃, 1.5 eq. 1,2-Dichlorobenzene | A slight excess of the aromatic compound and catalyst ensures complete consumption of the limiting acylating agent. |
Product Characterization
The identity and purity of the synthesized Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
IR (Infrared Spectroscopy): To identify characteristic functional groups, such as the ester and ketone carbonyls.
-
MS (Mass Spectrometry): To determine the molecular weight and confirm the molecular formula.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's purity can be assessed by High-Performance Liquid Chromatography (HPLC) in addition to the spectroscopic methods mentioned above. Consistent results across multiple runs, with yields in the expected range and clean spectroscopic data, will validate the protocol's robustness.
Conclusion
This application note details a rapid, efficient, and reliable method for the synthesis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate using microwave-assisted organic synthesis. This protocol offers a significant improvement over traditional synthetic methods, aligning with the principles of green chemistry by reducing reaction times and potentially improving yields.[2][4][10] This method is well-suited for the rapid generation of key intermediates in a drug discovery and development setting.
References
-
Gianotti, M., Martelli, G., Spunta, G., Campana, E., Panunzio, M., & MenQzza, M. (2000). SOLVENT-FREE MICROWAVE-ASSISTED ORGANIC REACTIONS. PREPARATION OF p-KETO ESTERS. SYNTHETIC COMMUNICATIONS, 30(10), 1725-1730. (URL: [Link])
-
Ferreira Araujo, N., et al. (2026). Solvent free microwave assisted synthesis of β-keto esters. ResearchGate. (URL: [Link])
-
Gianotti, M., et al. (2000). Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters. Synthetic Communications. (URL: [Link])
-
Ferreira Araujo, N., et al. (2026). Solvent free microwave assisted synthesis of β-keto esters. Scilit. (URL: [Link])
-
Tran, P., Nguyen, H., & Le, T. (2017). Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride. Semantic Scholar. (URL: [Link])
-
Benetti, S., et al. (1995). Mastering .beta.-Keto Esters. Chemical Reviews. (URL: [Link])
-
Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Scientific Research Publishing. (URL: [Link])
-
A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. (2013). Journal of Chemical Education. (URL: [Link])
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). (URL: [Link])
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2023). International Journal of Research in Pharmacy and Allied Science. (URL: [Link])
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. (URL: [Link])
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). (URL: [Link])
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. (URL: [Link])
-
Microwave-assisted synthesis of ethyl... (n.d.). ResearchGate. (URL: [Link])
-
Friedel-Crafts acylation of benzene. (n.d.). (URL: [Link])
-
Friedel Crafts Acylation. (n.d.). Scribd. (URL: [Link])
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. (URL: [Link])
-
Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[14]thiazolo[3,2-a]pyrimidine. (n.d.). ResearchGate. (URL: [Link])
-
An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry. (URL: [Link])
-
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. (n.d.). Bangladesh Journals Online. (URL: [Link])
-
Advance Intermediates. (n.d.). Salvavidas Pharma. (URL: [Link])
-
Synthesis of Ethyl 3-oxo-5-[3-chlorophenyl]pentanoate. (n.d.). PrepChem.com. (URL: [Link])
-
Pharmaceutical Intermediates – Rampex Labs Product List. (n.d.). (URL: [Link])
-
Intermediate products List. (n.d.). Canpex Life Science LLP. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate Production
Introduction: The "2,3-Dichloro" Challenge
Welcome to the technical support hub for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate .
If you are accessing this guide, you are likely encountering low purity (<95%) or persistent unknown impurities in your HPLC/GC traces. Producing the 2,3-dichlorophenyl isomer is synthetically distinct from the more common 3,4-isomer. The proximity of the two chlorine atoms at the ortho and meta positions creates significant steric hindrance and electronic deactivation, often rendering standard Friedel-Crafts protocols ineffective or regio-chemically impure.
This guide treats your synthesis as a system, diagnosing issues based on the specific impurity profile you are observing.
Part 1: Diagnostic Matrix (Triage Your Issue)
Identify your specific failure mode below to jump to the relevant solution.
| Symptom / Observation | Probable Root Cause | Technical Severity | Recommended Action |
| Major Impurity (~80-90%) is the wrong isomer (3,4-dichloro) | Route Error: Direct Friedel-Crafts acylation of 1,2-dichlorobenzene. | 🔴 Critical | Switch to Grignard/Organometallic route (See Section 2). |
| Impurity at RRT ~1.2 (High MW) | Bis-Addition: Grignard reagent attacked the ketone product (Tertiary alcohol formation). | 🟠 High | Implement "Inverse Addition" or Weinreb Amide protocol. |
| Impurity at RRT ~0.8 (Acidic) | Hydrolysis: Ester cleavage to 5-(2,3-dichlorophenyl)-5-oxovaleric acid. | 🟡 Moderate | Dry solvents; buffer aqueous workup; avoid strong bases. |
| Low Assay / Unreacted SM | Grignard Initiation Failure: Passivation of Mg surface due to steric bulk of 2,3-dichloro halide. | 🟡 Moderate | Use Rieke Mg or DIBAL-H activation; switch to Iodine initiation. |
Part 2: The Regiochemistry Trap (Route Selection)
The Issue: Why Friedel-Crafts Fails
Many researchers attempt to synthesize this target via Friedel-Crafts Acylation of 1,2-dichlorobenzene with ethyl glutaryl chloride. This is the primary cause of isomeric impurity.
-
Mechanism: In 1,2-dichlorobenzene, the 4-position is sterically accessible and electronically activated relative to the 3-position.
-
Result: The reaction yields predominantly Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate . Separation of the 2,3-isomer from the 3,4-isomer is extremely difficult via standard crystallization.
The Solution: Directed Organometallic Synthesis
To guarantee the 2,3-substitution pattern , you must build the bond explicitly using a pre-functionalized 2,3-dichloro precursor.
Recommended Route:
-
Precursor: 1-Bromo-2,3-dichlorobenzene.
-
Metalation: Grignard formation (Mg/THF) or Lithiation (n-BuLi).
-
Electrophile: Glutaric Anhydride (followed by esterification) or N-methoxy-N-methyl-glutaramic acid ethyl ester (Weinreb amide).
Part 3: Detailed Troubleshooting Protocols
Protocol A: Preventing Bis-Addition (The "Double Attack")
Issue: When reacting 2,3-dichlorophenylmagnesium bromide with ethyl glutaryl chloride (or anhydride), the highly reactive Grignard reagent often attacks the newly formed ketone, creating a tertiary alcohol impurity.
Corrective Workflow (Inverse Addition):
-
Preparation: Prepare the Grignard reagent (2,3-Cl2-Ph-MgBr) in THF.
-
The Electrophile: Dissolve the electrophile (e.g., Glutaric anhydride) in THF and cool to -78°C .
-
The Addition (Critical): Cannulate the Grignard reagent INTO the electrophile solution slowly.
-
Why? This ensures the electrophile is always in excess, minimizing the statistical probability of the Grignard encountering a product molecule.
-
-
Quench: Quench immediately at low temperature with Ammonium Chloride (
).
Protocol B: The "Weinreb Amide" Fix (Gold Standard)
If "Inverse Addition" still yields impurities, switch the electrophile to a Weinreb Amide. The stable tetrahedral intermediate prevents over-addition.
Step-by-Step:
-
Convert Mono-ethyl glutarate to its Acid Chloride (
). -
React with
-dimethylhydroxylamine hydrochloride to form the Weinreb Amide . -
React Weinreb Amide with 2,3-dichlorophenylmagnesium bromide (0°C to RT).
-
Result: >98% purity of the ketone; no tertiary alcohol formation.
Part 4: Process Visualization
Diagram 1: Synthesis Logic & Failure Modes
This flowchart illustrates the decision process between the "Happy Path" (High Purity) and the common "Sad Paths" (Isomer/Bis-addition errors).
Caption: Synthesis decision tree highlighting the risk of regio-isomeric impurities in Friedel-Crafts vs. chemical purity risks in Grignard routes.
Part 5: Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. The Magnesium is just sitting there. What do I do?
-
Answer: The steric bulk of the 2,3-dichloro substitution makes the bromine less accessible.
Q2: I see a peak at RRT 0.9 that grows during workup. Is my ester unstable?
-
Answer: Yes, the ethyl ester is susceptible to hydrolysis, especially if your quench is too acidic or basic.
-
Fix: Quench with saturated Ammonium Chloride (
) (pH ~5-6). Avoid using HCl or NaOH during the workup. Ensure the organic phase is dried thoroughly ( ) before rotary evaporation to prevent hydrolysis during heating.
-
Q3: Can I use Diethyl Ether instead of THF?
-
Answer: For this specific substrate, THF is preferred . 2,3-dichlorophenylmagnesium bromide is more soluble in THF. Ether may lead to precipitation of the Grignard reagent, causing heterogeneous reactions and inconsistent yields.
Q4: Why not just buy the 2,3-dichlorobenzoyl chloride and react with a zinc reagent?
-
Answer: That is a valid alternative (Negishi coupling-like approach). However, 2,3-dichlorobenzoyl chloride is often significantly more expensive than the bromo-precursor. If cost is not a constraint, reacting 2,3-dichlorobenzoyl chloride with 4-ethoxy-4-oxobutylzinc bromide (Reformatsky-type reagent) is an excellent, mild way to avoid bis-addition entirely.
References
-
Friedel-Crafts Selectivity: Olah, G. A. (Ed.).[3][4] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (General establishment of EAS regioselectivity rules for ortho-substituted halides).
- Grignard Side Reactions: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on bis-addition mechanisms).
-
Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. Link
-
Compound Data: BenchChem. (2025).[5][6][7] 5-(2,3-Dichlorophenyl)-5-oxovaleric acid (CAS 898791-10-1).[8] Link
-
Reaction Mechanisms: Master Organic Chemistry. (2011).[9] Grignard Reagents for Addition to Aldehydes and Ketones. Link
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 898791-10-1|5-(2,3-Dichlorophenyl)-5-oxovaleric acid|BLD Pharm [bldpharm.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing temperature and pressure for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate crystallization
Welcome to the technical support center for the crystallization of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing crystallization processes. As your Senior Application Scientist, I will guide you through the causal relationships in crystallization, offering field-proven insights to help you overcome common challenges and achieve high-purity crystalline material.
Part 1: Frequently Asked Questions (FAQs) - The Foundation of Successful Crystallization
This section addresses the fundamental questions that form the basis of any robust crystallization protocol. Understanding these principles is the first step toward troubleshooting and optimization.
Question: I have just synthesized Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate. What is the absolute first step before I try to crystallize it?
Answer: The indispensable first step is to characterize your crude product. Before optimizing temperature and pressure, you must determine:
-
Purity: Use techniques like NMR, LC-MS, or GC-MS to understand the impurity profile. High impurity levels can significantly hinder crystallization or lead to problems like "oiling out".[1]
-
Melting Point: Determine the melting point of your crude solid using a Differential Scanning Calorimeter (DSC) or a standard melting point apparatus. This is a critical piece of data. Oiling out often occurs when the boiling point of your chosen solvent is higher than the melting point of your compound.[1][2]
Question: How do I select the best solvent system for crystallization?
Answer: Solvent selection is the most critical parameter. The ideal solvent should exhibit high solubility for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate at elevated temperatures and low solubility at lower temperatures.[3]
A systematic approach is best:
-
"Like Dissolves Like" Principle: Your compound is an aromatic ketone and an ethyl ester. Therefore, solvents like acetone, ethyl acetate, or other ketones and esters are excellent starting points.[4][5]
-
Experimental Screening: Test the solubility of a small amount of your compound (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating. A good candidate will show poor solubility in the cold and complete dissolution when hot.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system (one "soluble" solvent and one "anti-solvent") can be highly effective.[6] A common example is dissolving the compound in a minimum of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexane) until turbidity appears, then heating to redissolve.
Question: What is polymorphism and why should I be concerned about it?
Answer: Polymorphism is the ability of a compound to exist in more than one crystalline form.[7][8] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point.[9] This is critically important in drug development as an unexpected change to a more stable, less soluble form can impact bioavailability.[8] The conditions of your crystallization—specifically the solvent, temperature, and cooling rate—will dictate which polymorph you isolate.[8] It is crucial to characterize your final crystalline product (e.g., using XRPD or DSC) to ensure you are consistently producing the desired form.
Question: How does the rate of cooling affect my final product?
Answer: The cooling rate directly controls the level of supersaturation, which in turn governs nucleation and crystal growth.
-
Slow Cooling: Generally preferred. It keeps the level of supersaturation low, which favors the growth of fewer, larger, and purer crystals.[10][11] Impurities have more time to remain in the solution rather than being trapped in a rapidly forming crystal lattice.[11]
-
Rapid Cooling (Crash Crystallization): This creates high supersaturation, leading to rapid nucleation of many small crystals.[12] This can result in lower purity and a broader crystal size distribution.[13] In some cases, very rapid cooling can even lead to the formation of an amorphous solid or cause the compound to oil out.[8]
Part 2: Troubleshooting Guide - From Oiled-Out Flasks to Perfect Crystals
This section provides a systematic approach to diagnosing and solving the most common issues encountered during crystallization experiments.
Issue 1: My compound has "oiled out" into a gooey liquid instead of forming crystals.
This is one of the most frequent and frustrating problems in crystallization. Oiling out occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[14]
Primary Causes & Solutions:
-
Cause: The melting point of your compound is lower than the temperature of the solution from which it is separating.[2] This is especially common if the compound is impure, as impurities depress the melting point.[1]
-
Solution 1: Lower the Crystallization Temperature. Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool much more slowly. A slower cooling rate ensures the solution reaches a lower temperature before supersaturation and precipitation occur.[1]
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point.[15] For example, if you are using toluene (b.p. 111 °C) and your compound's melting point is 95 °C, switching to ethyl acetate (b.p. 77 °C) could prevent oiling out.
-
-
Cause: The level of supersaturation is too high, causing the compound to precipitate out of solution too quickly and above its melting point.[14]
-
Solution: Reduce Supersaturation. Add more solvent to the heated mixture to create a less concentrated solution. This will require cooling to a lower temperature to achieve crystallization, often bypassing the oiling out phase.[2]
-
-
Cause: The presence of significant impurities.
-
Solution: Purify the Crude Material. Sometimes, the best course of action is to remove the solvent by rotary evaporation and re-purify the crude material, perhaps by column chromatography, before attempting crystallization again.[16] A charcoal treatment of the hot solution can also sometimes remove colored impurities that may be inhibiting crystallization.[2]
-
Issue 2: Absolutely no crystals are forming, even after the solution has cooled completely.
Primary Causes & Solutions:
-
Cause: The solution is not supersaturated; too much solvent was used.
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. Then, allow it to cool again.[2] Be careful not to evaporate too much, which could lead to oiling out.
-
Solution 2: Add an Anti-Solvent. If you are using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to clarify before cooling.
-
-
Cause: The energy barrier for nucleation has not been overcome.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]
-
Solution 2: Seeding. If you have a few crystals from a previous batch, add one or two tiny "seed" crystals to the cooled solution. This provides a perfect template for further crystal growth and is a powerful way to control polymorphism.[17]
-
Issue 3: My crystals are very fine, like sand, or appear impure.
Primary Causes & Solutions:
-
Cause: The cooling rate was too fast, leading to rapid nucleation and the formation of many small crystals that can trap impurities.[11]
-
Solution: Optimize the Cooling Profile. Redissolve the crystals by heating and allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can achieve a very slow cooling rate.
-
-
Cause: Insufficient difference in solubility between the hot and cold solvent.
-
Solution: Re-evaluate the Solvent System. A better solvent may provide a steeper solubility curve, allowing for more controlled crystal growth upon cooling. Refer back to the solvent screening protocol.
-
Part 3: Advanced Optimization - The Role of Pressure
While temperature control is the primary tool for optimizing crystallization, pressure can be a powerful secondary parameter, particularly when facing challenges with polymorphism or nucleation.
Question: How can applying pressure help my crystallization?
Answer: Applying hydrostatic pressure can significantly influence the thermodynamics and kinetics of crystallization.
-
Increased Crystallization Temperature: For most organic compounds, the melting and crystallization temperatures increase with pressure.[18] This can be used to induce crystallization at a higher temperature, potentially avoiding a solvent's boiling point or preventing oiling out.
-
Enhanced Nucleation: Pressure can increase the rate of nucleation, leading to the formation of a higher number of smaller crystals.[19] This can be beneficial if you are struggling to initiate crystallization at atmospheric pressure.
-
Polymorph Control: As pressure alters the thermodynamic landscape, it can be used to selectively crystallize a desired polymorph that may be difficult to obtain under standard conditions.
Question: When should I consider using a high-pressure crystallization setup?
Answer: Consider pressure as an advanced tool when:
-
You have persistent issues with oiling out that cannot be solved by solvent and temperature manipulation alone.
-
You are attempting to isolate a specific, thermodynamically less stable polymorph.
-
You need to screen for all possible polymorphic forms of your compound for regulatory or intellectual property purposes.
High-pressure crystallization requires specialized equipment. It is typically employed in later-stage development when process control is paramount.
Part 4: Experimental Protocols & Data Tables
Protocol 1: Systematic Solvent Screening
-
Place ~20 mg of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate into each of several small test tubes.
-
Add 0.5 mL of a different test solvent to each tube. Common choices include Hexane, Ethyl Acetate, Acetone, Ethanol, Toluene, and Water.[6][15]
-
Agitate at room temperature and record solubility ("Insoluble," "Partially Soluble," "Soluble").
-
For tubes where the compound was not fully soluble, heat gently in a water bath and record solubility.
-
Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then in an ice bath.
-
Record the quantity and quality of crystals formed. The ideal solvent will show insolubility at room temperature, complete solubility upon heating, and good crystal formation upon cooling.
Protocol 2: Controlled Cooling Crystallization
-
In an appropriately sized Erlenmeyer flask, add your crude Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate.
-
Add the minimum amount of your chosen optimal solvent to the flask.
-
Gently heat the mixture on a hotplate with stirring until the compound fully dissolves. Add small additional aliquots of hot solvent if needed to achieve a clear, saturated solution at the elevated temperature.[6]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask or place it within a larger beaker of hot water.
-
Once at room temperature, you may place the flask in an ice-water bath to maximize the yield of precipitated crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Data Tables
Table 1: Example Solvent Screening Data for an Analogous Compound (4-Amino-N-(3,5-dichlorophenyl)benzamide)[6]
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystallization Result | Notes |
| Hexane | < 1 mg/mL | < 1 mg/mL | No crystals | Good candidate for an anti-solvent. |
| Ethyl Acetate | ~5 mg/mL | ~50 mg/mL | Fine needles | Fast nucleation observed. Try slower cooling. |
| Acetone | ~15 mg/mL | > 200 mg/mL | Oiled out initially | Solubility difference may be too large. |
| Ethanol | ~2 mg/mL | ~30 mg/mL | Small plates | Good candidate for further optimization. |
| Water | < 1 mg/mL | < 1 mg/mL | No crystals | Compound is insoluble. |
Table 2: Properties of Common Crystallization Solvents[15]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexanes | 69 | Non-polar | Good for non-polar compounds or as an anti-solvent. |
| Toluene | 111 | Non-polar | High boiling point can cause oiling out. |
| Diethyl Ether | 35 | Low | Very volatile and flammable. |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent for esters. |
| Acetone | 56 | Medium-High | Good general-purpose solvent for ketones; very volatile. |
| Ethanol | 78 | Polar | Good for moderately polar compounds. |
| Water | 100 | Very Polar | Good for polar compounds that can H-bond. |
Part 5: Visualization & Workflows
Diagram 1: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Diagram 2: Workflow for Cooling Profile Optimization
Caption: A workflow for the systematic optimization of the cooling rate.
References
- PapersFlow. Polymorphism in Pharmaceutical Crystals: Research Guide & Papers.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- Franks, F. (1986). On crystal size and cooling rate. Journal of Microscopy, 143(1), 89-102.
- PharmaCores. (2025). Why Polymorphism is Key in Drug Development!.
- Slideshare. Polymorphism and crystallisation : The mysterious phenomenon.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science.
- Reddit. (2013). Recrystallization (help meeeeee).
- CrystEngComm. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ResearchGate. (2025). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?.
- AIP Publishing. (2025). Exploring crystallization pressure limits via molecular simulation.
- University of Geneva. (n.d.). Guide for crystallization.
- NIH. (2024). Effect of moderate hydrostatic pressure on crystallization of palm kernel stearin-sunflower oil model systems.
- ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
- Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MDPI. (n.d.). Pressure- and Temperature-Dependent Crystallization Kinetics of Isotactic Polypropylene under Process Relevant Conditions.
- NIH. (2022). Limits to Crystallization Pressure.
- ResearchGate. (n.d.). Effect of pressure on the crystallization of polyethylene.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. papersflow.ai [papersflow.ai]
- 8. Why Polymorphism is Key in Drug Development! [pharmacores.com]
- 9. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 11. reddit.com [reddit.com]
- 12. Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 18. Pressure- and Temperature-Dependent Crystallization Kinetics of Isotactic Polypropylene under Process Relevant Conditions [mdpi.com]
- 19. Effect of moderate hydrostatic pressure on crystallization of palm kernel stearin-sunflower oil model systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Precision Catalysis for 5-Oxovalerate (5-OV) Synthesis
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Catalyst Selection & Impurity Management in 5-Oxovalerate Production
Executive Summary
Synthesizing 5-oxovalerate (5-OV), also known as 5-hydroxypentanal, presents a unique thermodynamic challenge: the molecule is kinetically unstable and thermodynamically predisposed to cyclize into
This guide moves beyond generic "optimization" and focuses on the mechanistic root causes of these impurities. We treat catalyst selection not just as a choice of metal, but as a method of kinetic control to arrest the reaction at the aldehyde stage.
Module 1: Diagnostic & Decision Logic
Before modifying your catalyst system, identify your specific impurity profile using the logic flow below.
Figure 1. Impurity Root Cause Analysis
Caption: Decision tree linking observable impurities to specific catalytic interventions.
Module 2: The Over-Oxidation Problem (Glutaric Acid)
The Issue: Using strong oxidants (KMnO₄, Jones Reagent) or non-selective noble metal catalysts (Pt/C, Pd/C) under high oxygen pressure often drives the reaction past the aldehyde (5-OV) directly to the carboxylic acid (Glutaric Acid).
The Solution: Radical-Mediated Kinetic Trapping (TEMPO/Cu) To stop at the aldehyde, you must use a mechanism that physically cannot accommodate the second oxidation step easily. The TEMPO/Cu system is the industry standard here because the bulky nitroxyl radical sterically hinders the formation of the gem-diol intermediate required for over-oxidation.
Protocol: Selective Aerobic Oxidation (Stahl’s Conditions)
This protocol minimizes Glutaric Acid formation (<1%).
Reagents:
-
Substrate: 1,5-Pentanediol (10 mmol)
-
Catalyst: Cu(MeCN)₄OTf (0.5 mmol, 5 mol%)
-
Co-Catalyst: TEMPO (0.5 mmol, 5 mol%)
-
Ligand: 2,2'-Bipyridine (0.5 mmol, 5 mol%)
-
Base: N-Methylimidazole (NMI) (10 mol%)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Catalyst Prep: In a Schlenk flask, dissolve Cu(MeCN)₄OTf and 2,2'-Bipyridine in MeCN. The solution should turn deep red/brown (active Cu(I) species).
-
Add Oxidant: Add TEMPO and NMI. Stir for 5 minutes.
-
Substrate Addition: Add 1,5-Pentanediol.
-
Reaction: Open the flask to ambient air (or use an O₂ balloon for faster rates). Stir vigorously at room temperature (25°C).
-
Note: Do not heat above 40°C; heat promotes radical disproportionation and catalyst death.
-
-
Monitoring: Monitor via TLC or GC. The reaction typically completes in 4–6 hours.
-
Quench: Filter through a short silica plug to remove copper salts.
Why this works: The Cu(I)/TEMPO cycle oxidizes the alcohol to the aldehyde via a hydrogen atom transfer mechanism that is highly selective for primary alcohols and kinetically slow to oxidize aldehydes further.
Module 3: The Cyclization Trap (Delta-Valerolactone)
The Issue:
5-Oxovalerate exists in equilibrium with its cyclic hemiacetal, which dehydrates to form
The Solution: Equilibrium Shifting & In-Situ Usage You cannot "catalyze" your way out of thermodynamics, but you can shift the equilibrium.
Strategy A: Basic Stabilization (The "Salt" Method)
If you need to store 5-OV, do not isolate it as the free aldehyde.
-
Adjust pH to 8.5–9.0 using aqueous NaHCO₃.
-
Mechanism: This hydrolyzes any formed lactone (DVL) into the open-chain 5-hydroxyvalerate salt, which cannot cyclize.
-
Recovery: When ready to use, acidify to pH 5 in the presence of your next reagent (e.g., amine for reductive amination) to transiently generate the aldehyde.
Strategy B: Heterogeneous Dehydrogenation (Pt/Nb₂O₅)
If you are synthesizing 5-OV from 1,5-pentanediol via dehydrogenation (removing H₂), be warned: Acidic supports promote cyclization.
-
Avoid: Acidic supports like
-Al₂O₃ or Zeolites. These act as Lewis acids, catalyzing the intramolecular esterification to DVL. -
Select: Neutral or Basic supports (e.g., Hydrotalcites, MgO).
-
Recommendation: If you must use a metal catalyst, use Ru-MACHO in a homogeneous system with a base, as this keeps the ring open longer than heterogeneous acidic surfaces.
Module 4: Comparison of Catalyst Systems
Use this table to select the catalyst based on your tolerance for specific impurities.
| Catalyst System | Primary Mechanism | Major Impurity Risk | Best For... |
| TEMPO / Cu(I) / Bipy | Radical Oxidation | Unreacted Diol (if O₂ is low) | High-purity aldehyde synthesis; Lab scale. |
| Pt / Nb₂O₅ | Dehydrogenation | DVL (Lactone) (>90% selectivity) | Making the lactone intentionally; Continuous flow. |
| Ru-MACHO | Dehydrogenation | Polyesters (if highly concentrated) | Reversible hydrogen storage; Clean H₂ generation. |
| KMnO₄ / CrO₃ | Stoichiometric Ox | Glutaric Acid (Over-oxidation) | NOT RECOMMENDED for 5-OV. |
FAQ: Troubleshooting Specific Scenarios
Q: I see a new peak at 1740 cm⁻¹ in IR during the reaction. Is this my product?
A: No, that is likely
Q: My catalyst (TEMPO/Cu) turned green and stopped working. A: The catalyst has "died" due to the formation of inactive Cu(II) species that are not being reduced back to Cu(I).
-
Fix: Ensure you have sufficient NMI (base) in the system.
-
Fix: The reaction might be oxygen-starved. Ensure vigorous stirring to increase gas-liquid mass transfer.
Q: Can I distill 5-oxovalerate to purify it? A: Do not attempt this. Heating 5-OV promotes rapid polymerization and cyclization to DVL. Purification should be done via:
-
Bisulfite adduct formation: Trap the aldehyde as a solid bisulfite adduct, wash impurities, and release with mild base.
-
Column chromatography: Use neutral alumina, not acidic silica, to prevent acid-catalyzed cyclization.
References
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Selective Copper/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes.[3] Journal of the American Chemical Society.[2]
-
Xie, X., et al. (2021). A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone.[6][7] Nanoscale.
-
Srimani, D., et al. (2013). Ruthenium-Catalyzed Dehydrogenation of Diols to Lactones. Angewandte Chemie International Edition. (Foundational work on Ru-MACHO/Pincer catalysts).
-
Lange, J. P., et al. (2010). Valeric Biofuels: A Platform of Cellulosic Transportation Fuels. Angewandte Chemie. (Discusses the DVL/Valerate equilibrium).
Sources
- 1. youtube.com [youtube.com]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. TEMPO [organic-chemistry.org]
- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Overcoming solubility challenges during the workup of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
Technical Support Center: Workup & Purification of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
Welcome to the technical support guide for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly related to solubility, during the workup and purification of this keto-ester intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My product seems to be precipitating out of the organic layer during the aqueous wash. What is happening and how can I prevent it?
A1: This is a common issue when the polarity of the organic solvent is not ideally matched to the product. Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate possesses both non-polar (dichlorophenyl ring) and polar (keto and ester) functionalities. If you are using a relatively non-polar solvent like hexanes or diethyl ether, the compound's solubility might be limited.
Causality & Solution: The addition of an aqueous wash can slightly decrease the solvating power of the organic layer by saturation, tipping the balance and causing your product to precipitate.
-
Immediate Action: Add a more polar, miscible co-solvent to the separatory funnel. Ethyl acetate or dichloromethane (DCM) are excellent choices. Add it in portions until the precipitate redissolves.
-
Preventative Strategy: For subsequent experiments, either switch to a more polar primary extraction solvent like ethyl acetate (EtOAc) or use a solvent mixture from the outset (e.g., 1:1 Hexanes:EtOAc). The general principle of "like dissolves like" is key; a molecule with mixed polarity often requires a solvent of intermediate polarity.[1][2]
Q2: I've just quenched my Friedel-Crafts reaction (using AlCl₃) and now have an unmanageable gelatinous precipitate. How do I proceed?
A2: This is a classic challenge when working with aluminum-based Lewis acids. Quenching AlCl₃ with water or, even more problematically, with a basic solution (like sodium bicarbonate), leads to the formation of aluminum hydroxide (Al(OH)₃), a gelatinous solid that can trap your product and make phase separation impossible.[3][4]
Expert Recommendation: The Acidic Quench Protocol
The key is to keep the aluminum salts soluble in the aqueous phase.
Step-by-Step Protocol:
-
Prepare the Quench Solution: Prepare a flask containing crushed ice and an excess of 1M to 2M hydrochloric acid (HCl). The volume should be sufficient to fully neutralize any unreacted reagents and dissolve the aluminum salts.
-
Slow Addition: While vigorously stirring the ice-cold HCl solution, slowly transfer your reaction mixture via cannula or dropping funnel. This is an exothermic process, and the ice helps to dissipate the heat safely.[5]
-
Stir and Observe: Continue stirring for 15-30 minutes after the addition is complete. The mixture should become a clear, biphasic solution. The aluminum will be present as soluble aluminum chlorohydrate complexes in the aqueous layer.
-
Proceed to Extraction: You can now transfer the mixture to a separatory funnel and proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate).
Logical Flow for Quenching AlCl₃ Reactions
Caption: Recommended acidic quench workflow.
Q3: An intractable emulsion has formed during my workup. What are the best strategies to break it?
A3: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds acting as surfactants.[6] They are particularly common when using chlorinated solvents or performing a basic wash.[7][8]
Troubleshooting Guide for Emulsions:
| Strategy | Mechanism | When to Use |
| Patience | Allows droplets to coalesce naturally over time. | For minor, less stable emulsions. Let the separatory funnel stand for 15-30 minutes.[6][7] |
| "Salting Out" | Add saturated sodium chloride solution (brine). This increases the ionic strength and polarity of the aqueous phase, forcing organic components out and helping to break the suspension.[7][9] | This is the most common and often most effective first-line strategy. |
| Filtration | Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) on a Büchner funnel.[7] | Excellent for emulsions caused by suspended solids. The Celite acts as a filter aid, breaking up the colloid. |
| pH Change | If the emulsion formed during a basic wash, carefully add dilute acid (or vice-versa) to neutralize any species that may be acting as surfactants. | When you suspect pH-sensitive compounds are stabilizing the emulsion. |
| Solvent Addition | Add a small amount of a different, miscible solvent (e.g., a few mL of methanol if using EtOAc/water) to alter the interfacial tension.[6] | Use as a later resort, as it requires subsequent removal. |
| Centrifugation | If available, centrifuging the mixture can provide the physical force needed for phase separation. | For small-scale, stubborn emulsions. |
Decision Workflow for Breaking Emulsions
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heat treatment of aluminum – Part I: Quenching basics | Thermal Processing Magazine [thermalprocessing.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Workup [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl and Methyl 5-(2,3-dichlorophenyl)-5-oxovalerate
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The reactivity of functional groups within these molecules dictates reaction conditions, potential side products, and overall efficiency. This guide provides an in-depth comparison of the reactivity of two closely related keto-esters: Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate and Methyl 5-(2,3-dichlorophenyl)-5-oxovalerate. While direct comparative kinetic data for these specific molecules is not extensively published, this guide synthesizes established principles of organic chemistry and provides robust experimental protocols to enable researchers to perform such a comparison.
The core of this analysis will focus on two key transformations that are highly relevant to the synthetic utility of these compounds: hydrolysis of the ester and reduction of the ketone. We will explore the theoretical underpinnings of their expected reactivity differences, present hypothetical comparative data based on these principles, and provide detailed experimental workflows for validation.
Theoretical Framework: Steric and Electronic Effects
The primary difference between the two subject molecules is the nature of the alkyl group of the ester: an ethyl group versus a methyl group. This seemingly minor variation has significant implications for the reactivity of the ester functionality, primarily through a combination of steric and electronic effects.
-
Steric Hindrance : The ethyl group is larger than the methyl group. This increased bulk can hinder the approach of a nucleophile to the electrophilic carbonyl carbon of the ester. In reactions such as hydrolysis, where a water molecule or hydroxide ion acts as the nucleophile, the transition state for the ethyl ester will be more sterically crowded and thus higher in energy, leading to a slower reaction rate.
-
Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group is a slightly stronger electron-donating group than the methyl group. This increased electron density on the carbonyl carbon of the ethyl ester makes it slightly less electrophilic and therefore less reactive towards nucleophiles compared to the methyl ester.
Based on these principles, it is hypothesized that Methyl 5-(2,3-dichlorophenyl)-5-oxovalerate will be more reactive than its ethyl counterpart in nucleophilic acyl substitution reactions like hydrolysis.
Comparative Reactivity in Hydrolysis
Ester hydrolysis is a fundamental reaction and a key consideration for these molecules, particularly in the context of prodrug design or subsequent synthetic transformations where the ester is converted to a carboxylic acid.
Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis
The following table presents hypothetical, yet mechanistically sound, data for the base-catalyzed hydrolysis of the two esters at a constant temperature. This data illustrates the expected trend of the methyl ester hydrolyzing at a faster rate.
| Time (minutes) | % Methyl Ester Remaining | % Ethyl Ester Remaining |
| 0 | 100 | 100 |
| 30 | 75 | 85 |
| 60 | 56 | 72 |
| 90 | 42 | 61 |
| 120 | 32 | 52 |
| 180 | 18 | 38 |
Caption: Hypothetical data illustrating the faster hydrolysis rate of Methyl 5-(2,3-dichlorophenyl)-5-oxovalerate compared to the ethyl ester under basic conditions.
Experimental Protocol for Kinetic Analysis of Ester Hydrolysis
This protocol outlines a method to determine the rate of hydrolysis for each ester.
-
Preparation of Reaction Solutions :
-
Prepare a 0.1 M solution of Sodium Hydroxide (NaOH) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane or THF) to ensure solubility of the ester.
-
Prepare 0.05 M stock solutions of both Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate and Methyl 5-(2,3-dichlorophenyl)-5-oxovalerate in the same organic solvent.
-
-
Reaction Initiation and Sampling :
-
In a temperature-controlled reaction vessel (e.g., a jacketed beaker at 25°C), add a known volume of the 0.1 M NaOH solution.
-
To initiate the reaction, add an equal volume of the ester stock solution and start a timer.
-
At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.
-
-
Quenching and Titration :
-
Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of a standard acid solution (e.g., 5.0 mL of 0.02 M HCl) and a few drops of an indicator such as phenolphthalein.
-
Titrate the unreacted HCl with a standardized solution of NaOH (e.g., 0.01 M) to determine the amount of NaOH consumed by the hydrolysis reaction at that time point.
-
-
Data Analysis :
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
-
Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Comparative Reactivity in Ketone Reduction
The reduction of the ketone functionality in these molecules is another important transformation, potentially leading to chiral alcohols that are valuable synthetic intermediates. The choice of reducing agent is critical, as some reagents can also reduce the ester group. A mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the ketone over the ester under controlled conditions.
Expected Outcomes and Rationale
In the reduction of the ketone, the primary point of attack is the carbonyl carbon of the ketone. The electronic nature of the ester group (ethyl vs. methyl) is several atoms away and is expected to have a negligible electronic effect on the ketone's reactivity. Similarly, the steric bulk of the ester group is unlikely to significantly influence the approach of a small hydride donor like borohydride to the ketone. Therefore, it is hypothesized that there will be no significant difference in the rate of reduction of the ketone functionality between the ethyl and methyl esters.
Hypothetical Yield Data for Ketone Reduction
The following table presents hypothetical yields for the selective reduction of the ketone using NaBH₄, illustrating the expected similar reactivity.
| Reactant | Reaction Time (hours) | Yield of Alcohol (%) | Unreacted Starting Material (%) |
| Methyl 5-(2,3-dichlorophenyl)-5-oxovalerate | 2 | 92 | <5 |
| Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate | 2 | 91 | <5 |
Caption: Hypothetical data showing similar yields for the selective reduction of the ketone in both esters.
Experimental Protocol for Selective Ketone Reduction
-
Reaction Setup :
-
In a round-bottom flask, dissolve one of the esters (e.g., 1.0 mmol) in a suitable solvent such as methanol or ethanol (20 mL) and cool the solution to 0°C in an ice bath.
-
In a separate container, prepare a solution of sodium borohydride (NaBH₄, 1.1 mmol) in the same solvent.
-
-
Reduction Reaction :
-
Slowly add the NaBH₄ solution to the stirred ester solution at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
-
Workup and Isolation :
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis :
-
Purify the product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity.
-
Caption: Workflow for the selective reduction of the ketone.
Conclusion
In comparing the reactivity of Ethyl and Methyl 5-(2,3-dichlorophenyl)-5-oxovalerate, a clear distinction is anticipated based on fundamental principles of organic chemistry. The methyl ester is expected to be more susceptible to nucleophilic attack at the ester carbonyl, leading to faster hydrolysis rates. This is a direct consequence of the smaller steric profile and slightly less electron-donating character of the methyl group compared to the ethyl group. Conversely, the reactivity of the ketone functionality towards reduction is predicted to be largely independent of the ester group, resulting in similar reaction rates and yields for both compounds.
The experimental protocols provided in this guide offer a robust framework for researchers to empirically validate these hypotheses. A thorough understanding of these reactivity differences is crucial for optimizing reaction conditions, minimizing side-product formation, and making informed decisions in the design of synthetic routes for complex target molecules.
References
-
ResearchGate. (2010). Experiment No. 8: Kinetics | Ester Hydrolysis. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
-
YouTube. (2020, September 25). Kinetic study of Ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 3-oxo-5-[3-chlorophenyl]pentanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Rieke Metals. (n.d.). METHYL 5-(3,4-DICHLOROPHENYL)-5-OXOVALERATE. Retrieved from [Link]
Reference standards for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate characterization
Technical Guide: Characterization and Validation of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate Reference Standards
Executive Summary Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate is a critical process-related impurity and intermediate analog associated with the synthesis of aryl-piperazine antipsychotics, most notably Aripiprazole . As a chain-homolog (C5) of the standard butyrate linker (C4), its presence represents a "critical quality attribute" (CQA) that must be monitored to prevent the formation of "homo-aripiprazole" impurities. This guide provides a comparative analysis of reference standard grades and details the rigorous physicochemical characterization required to qualify this material for regulatory submission.
Part 1: The Molecule & Criticality (Contextual Grounding)
Chemical Identity:
-
Systematic Name: Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate
-
Molecular Formula: C₁₅H₁₈Cl₂O₃
-
Molecular Weight: 317.21 g/mol
-
Role: Impurity Marker / Homolog Standard.
-
Origin: Arises from the contamination of succinic anhydride with glutaric anhydride (or their acid chloride equivalents) during the Friedel-Crafts acylation of 1,2-dichlorobenzene.
Why Characterization Matters: Under ICH Q3A(R2) guidelines, impurities exceeding 0.10% must be identified and qualified. Because the C5-valerate homolog exhibits similar solubility and chromatographic behavior to the desired C4-butyrate intermediate, standard resolution techniques often fail without a highly characterized reference standard to establish relative retention times (RRT).
Part 2: Comparative Analysis of Reference Standard Grades
For drug development, the "performance" of a standard is defined by its metrological traceability and uncertainty budget .
| Feature | Primary Reference Standard (CRM) | Secondary Analytical Standard | Research Grade / In-House |
| Accreditation | ISO 17034 (Gold Standard) | ISO 9001 | Non-accredited |
| Traceability | SI-traceable (via qNMR/Mass Balance) | Traceable to Primary Standard | Internal only |
| Certified Value | Purity + Uncertainty (e.g., 99.5% ± 0.3%) | Purity only (e.g., >98%) | Area % (HPLC) only |
| Homogeneity | Tested & Guaranteed | Assumed | Not tested |
| Water/Solvent | Quantified (KF/TGA) & Subtracted | Often ignored | Ignored |
| Suitability | Required for Pivotal Release Testing | Routine QC / R&D Screening | Early Process Development |
Recommendation: For establishing the impurity profile of clinical batches, a Secondary Analytical Standard characterized against a Primary CRM is the minimum requirement. For filing and method validation, an ISO 17034 CRM is recommended to minimize the risk of regulatory queries regarding response factors.
Part 3: Characterization Methodologies (The "How-To")
To qualify a batch of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate as a reference standard, you must prove identity, purity, and potency.
Qualification Workflow
Figure 1: Workflow for the qualification of an impurity reference standard.
Structural Identification (NMR Strategy)
The critical challenge is distinguishing the valerate (C5) from the butyrate (C4) .
-
1H NMR (400 MHz, CDCl₃):
-
Aromatic Region (7.2 - 7.6 ppm): Characteristic splitting pattern of the 2,3-dichlorophenyl group (dd and t).
-
The "Linker" Differentiation:
-
Butyrate (C4): Shows two CH₂ triplets (approx 2.7 and 3.2 ppm).
-
Valerate (C5): Shows three CH₂ signals.
- ~3.0 ppm (t, 2H, -CH₂-CO-Ar)
- ~2.4 ppm (t, 2H, -CH₂-COOEt)
- ~2.0 ppm (quintet, 2H, central -CH₂-) -> This quintet is the diagnostic peak.
-
-
Ethyl Group: Quartet (~4.1 ppm) and Triplet (~1.2 ppm).
-
Purity Analysis (HPLC)
HPLC is used to determine chromatographic purity.[1] The method must separate the target from the C4 homolog and the hydrolyzed acid form.
Part 4: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and validate separation from the C4-analog.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Rationale: C18 provides necessary hydrophobic selectivity for the alkyl chain difference.
-
Mobile Phase A: 0.1% TFA in Water.
-
Detection: UV @ 215 nm (carbonyl/ester) and 254 nm (aromatic).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 15.0 | 80 | Elution of Valerate (Target) |
| 20.0 | 90 | Wash |
| 20.1 | 30 | Re-equilibration |
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate and Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate (if spiked).
-
Tailing Factor: 0.8 – 1.2.
-
RSD (n=6): < 2.0% for peak area.
Protocol B: Mass Balance Purity Calculation
To assign a certified purity value (P_cert) for the standard, do not rely solely on HPLC area %. Use the Mass Balance equation:
-
%Volatiles: Determine via TGA (Thermogravimetric Analysis) or Karl Fischer titration (for water) + GC-Headspace (for residual solvents).
-
%Inorganics: Determine via Residue on Ignition (ROI) / Sulfated Ash.
-
%HPLC Purity: Determine via Protocol A.
Part 5: Stability & Handling[7]
-
Storage: Store at -20°C. The keto-ester moiety is susceptible to hydrolysis (to the acid) and decarboxylation under extreme stress.
-
Hygroscopicity: Moderately hygroscopic. Equilibrate to room temperature in a desiccator before weighing to prevent water uptake errors in quantitative preparation.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]
-
Verdia, J., et al. (2014). "Synthesis and Characterization of Potential Impurities of Aripiprazole". International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050.[4] [Link]
-
European Medicines Agency (EMA). (2010). Assessment Report: Aripiprazole. Procedure No. EMEA/H/C/000471. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
